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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design of plasmid constructs for

the expression of the DMHBO+ Chili aptamer, a fluorogenic RNA aptamer that activates the

fluorescence of the DMHBO+ ligand. This system serves as a powerful tool for RNA imaging

and the development of RNA-based biosensors. Detailed protocols for plasmid construction,

expression, and functional analysis are provided for both bacterial and mammalian systems.

Introduction to the DMHBO+ Chili Aptamer System
The Chili RNA aptamer is a 52-nucleotide synthetic RNA molecule engineered to bind

specifically to the fluorogen 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBI) and

its derivatives, such as DMHBO+.[1][2][3] Upon binding to the Chili aptamer, the DMHBO+
molecule undergoes a significant increase in fluorescence emission, with a large Stokes shift.

[4][5] The Chili-DMHBO+ complex exhibits red-shifted fluorescence emission at approximately

592 nm.[4] This "light-up" property makes the system ideal for visualizing RNA in vitro and in

vivo, and for constructing fluorescent biosensors.[1]

The Chili aptamer folds into a unique structure characterized by a two-tiered G-quadruplex that

forms the core of the binding site for DMHBO+.[1] The interaction between the aptamer and the

ligand is highly specific and leads to the activation of fluorescence through an excited state

proton transfer (ESPT) mechanism.[1]
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Plasmid Construct Design Strategy
The effective expression of the Chili aptamer in a cellular environment is crucial for its

application in live-cell imaging and as a genetically encoded sensor. The design of the

expression plasmid must consider the host organism (bacteria or mammalian cells), the choice

of promoter and terminator sequences, and strategies to ensure the stability and proper folding

of the aptamer.

Bacterial Expression System (E. coli)
For expression in E. coli, a common strategy is to use a strong, inducible promoter to drive the

transcription of the Chili aptamer. The pET vector system, which utilizes the T7 promoter, is a

powerful and widely used option for high-level expression of recombinant molecules in E. coli.

[6][7]

Key Components of the Bacterial Expression Plasmid:

Promoter: The T7 promoter is highly recommended for its strength and stringent regulation.

Expression is induced by providing T7 RNA polymerase, which is typically present in

specialized E. coli strains like BL21(DE3).[6]

Chili Aptamer Sequence: The 52-nucleotide sequence of the Chili aptamer is the core

component to be inserted. A shorter, 42-nucleotide variant, µChili, has also been shown to be

functional and may be considered.[1]

Terminator: A strong transcriptional terminator, such as the T7 terminator or the rrnB T1

terminator, should be placed downstream of the aptamer sequence to ensure proper

termination of transcription and enhance RNA stability.[8][9]

Plasmid Backbone: A high-copy number plasmid, such as those derived from pBR322 (e.g.,

pET series), is suitable for producing large amounts of the aptamer.[10] The backbone

should also contain a selectable marker, like an ampicillin resistance gene, for selection of

transformed bacteria.

Stabilizing Elements (Optional but Recommended): To improve the stability of the small

aptamer RNA, it can be embedded within a larger, stable RNA scaffold, such as a transfer

RNA (tRNA).[10] This strategy can protect the aptamer from cellular ribonucleases.
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Conceptual Design of a Bacterial Chili Aptamer Expression Plasmid:

pET-Chili Expression Vector

T7 Promoter

Chili Aptamer Sequence T7 Terminator Origin of Replication (e.g., pBR322 ori)

Selectable Marker (e.g., Ampicillin Resistance)

Click to download full resolution via product page

Caption: Bacterial plasmid design for Chili aptamer expression.

Mammalian Expression System
For expression in mammalian cells, RNA polymerase III (Pol III) promoters are often employed

to transcribe short RNA molecules like aptamers and shRNAs.[11] The U6 promoter is a

common choice due to its strong and constitutive activity in most cell types.[12]

Key Components of the Mammalian Expression Plasmid:

Promoter: A Pol III promoter, such as the human U6 small nuclear RNA promoter, is ideal for

driving the expression of the Chili aptamer.[11][12]

Chili Aptamer Sequence: The 52-nucleotide Chili aptamer sequence is inserted downstream

of the promoter.

Terminator: A simple poly(T) tract (e.g., TTTTT) acts as an effective termination signal for

RNA polymerase III.[12]

Plasmid Backbone: A standard mammalian expression vector backbone (e.g., pUC or pAAV-

based) can be used. It should contain a mammalian selectable marker (e.g., neomycin or

puromycin resistance) for stable cell line generation, if desired, and a bacterial origin of

replication and antibiotic resistance for plasmid propagation in E. coli.[13]

Strategies for Enhanced Stability and Expression:
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Circularization: The Tornado (Twister-optimized RNA for durable overexpression) system

can be used to generate circularized aptamers, which are highly resistant to

exonucleases, leading to increased intracellular accumulation.[12] This involves flanking

the aptamer sequence with self-cleaving Twister ribozymes.

tRNA Scaffolding: Similar to the bacterial system, embedding the Chili aptamer within a

tRNA scaffold can enhance its stability and expression.[14]

Conceptual Design of a Mammalian Chili Aptamer Expression Plasmid (Linear Transcript):

pU6-Chili Expression Vector

U6 Promoter

Chili Aptamer Sequence Pol III Terminator (poly T)

Mammalian Vector Backbone
(ori, selectable markers)

Click to download full resolution via product page

Caption: Mammalian plasmid design for linear Chili aptamer expression.

Quantitative Data Summary
The following tables summarize key quantitative data for the DMHBO+ Chili aptamer system

based on published literature.

Table 1: Spectroscopic and Binding Properties of the Chili-DMHBO+ Complex

Parameter Value Reference(s)

Excitation Maximum (λex) ~456 nm [1]

Emission Maximum (λem) ~592 nm [4]

Stokes Shift ~136 nm [5]

Dissociation Constant (Kd) Low nanomolar range [4]
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Table 2: Chili Aptamer Sequence Information

Aptamer Variant
Length
(nucleotides)

Sequence (5' to 3') Reference(s)

Chili (52-nt) 52

GAGACUGCGUAGG

UAGGGCCGAAACC

GGACCGCAGUCCG

UCU

[1][15]

µChili (42-nt) 42

GACUGCGUAGGUA

GGGCCGAAACCGG

ACCGCAGUCC

[1]

Experimental Protocols
Protocol for Cloning the Chili Aptamer into an
Expression Vector
This protocol describes the general steps for inserting the Chili aptamer sequence into a

chosen bacterial or mammalian expression vector using standard molecular cloning

techniques.

Materials:

Chili aptamer DNA template (synthetic oligonucleotides or a gene block)

Expression vector (e.g., pET-28a for bacterial, pLKO.1 or similar for mammalian)

Restriction enzymes and corresponding buffers

T4 DNA Ligase and buffer

High-fidelity DNA polymerase for PCR

Agarose gel electrophoresis reagents

DNA purification kits (PCR cleanup, gel extraction, miniprep)
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Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

Workflow Diagram:

Design Primers with Restriction Sites

PCR Amplification of Chili Aptamer DNA

Restriction Digest of PCR Product

Ligation of Digested Insert and Vector

Restriction Digest of Vector

Transformation into Competent E. coli

Selection on Antibiotic Plates

Colony PCR and/or Restriction Digest Screening

Sequence Verification of Positive Clones

Click to download full resolution via product page
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Caption: General workflow for cloning the Chili aptamer.

Procedure:

Primer Design and Insert Preparation:

Design PCR primers to amplify the Chili aptamer DNA sequence.

Incorporate desired restriction enzyme sites at the 5' and 3' ends of the primers that are

compatible with the multiple cloning site (MCS) of your chosen expression vector.[16]

Amplify the Chili aptamer DNA using high-fidelity PCR.

Purify the PCR product using a PCR cleanup kit.

Restriction Digest:

Digest both the purified PCR product and the expression vector with the selected

restriction enzymes.

Perform the digestion according to the enzyme manufacturer's recommendations.

Verify the digestion by running a small amount of the digested products on an agarose gel.

Purify the digested insert and vector using a gel extraction kit.

Ligation:

Set up a ligation reaction with the digested and purified vector and insert, typically at a 1:3

molar ratio.

Include a "vector only" negative control ligation.

Incubate the reaction with T4 DNA ligase according to the manufacturer's protocol.

Transformation and Selection:

Transform the ligation products into competent E. coli cells (e.g., DH5α).
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Plate the transformed cells on LB agar plates containing the appropriate antibiotic for

selection.

Incubate the plates overnight at 37°C.

Screening and Verification:

Pick several colonies and perform colony PCR or a miniprep followed by restriction digest

to screen for positive clones.

Send plasmids from positive clones for Sanger sequencing to verify the correct insertion of

the Chili aptamer sequence.

Protocol for In Vitro Transcription of Chili Aptamer
This protocol is for the cell-free synthesis of the Chili aptamer, which is useful for initial

characterization and fluorescence assays.

Materials:

Linearized plasmid DNA containing the Chili aptamer sequence downstream of a T7

promoter.

T7 RNA polymerase

Transcription buffer

Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP)

RNase inhibitor

DNase I (RNase-free)

Procedure:

Assemble the Transcription Reaction: In a sterile, RNase-free tube, combine the transcription

buffer, NTPs, RNase inhibitor, and linearized DNA template.[2][3]
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Initiate Transcription: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C

for 2-4 hours.[2]

DNase Treatment: Add DNase I to the reaction and incubate for an additional 15-30 minutes

at 37°C to digest the DNA template.

Purification: Purify the transcribed RNA using a suitable method, such as phenol:chloroform

extraction followed by ethanol precipitation, or a column-based RNA purification kit.

Quantification: Determine the concentration of the purified RNA by measuring the

absorbance at 260 nm (A260) using a spectrophotometer.

Protocol for Fluorescence Activation Assay
This protocol describes how to measure the fluorescence activation of the Chili aptamer upon

binding to DMHBO+.

Materials:

Purified Chili aptamer RNA

DMHBO+ ligand solution

Fluorescence binding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2)[17]

Fluorometer or fluorescence plate reader

Procedure:

RNA Folding: Dilute the purified Chili aptamer RNA to the desired concentration in the

fluorescence binding buffer. Heat the solution to 95°C for 3 minutes and then cool to room

temperature for at least 20 minutes to allow for proper folding.[3]

Fluorescence Measurement:

Add the folded RNA solution to a cuvette or microplate well.

Add the DMHBO+ ligand to the RNA solution at the desired final concentration.
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Measure the fluorescence emission spectrum (e.g., 550-650 nm) with an excitation

wavelength of approximately 456 nm.[1]

As a control, measure the fluorescence of DMHBO+ in the binding buffer without the

aptamer.

Data Analysis: Calculate the fluorescence enhancement by dividing the fluorescence

intensity of the Chili-DMHBO+ complex by the fluorescence intensity of DMHBO+ alone.

Signaling Pathway of Fluorescence Activation:

DMHBO+ Chili Aptamer System

Folded Chili Aptamer

Chili-DMHBO+ Complex

Binding

DMHBO+ (low fluorescence)

Excitation (456 nm)

Emission (592 nm)
High Fluorescence

Click to download full resolution via product page

Caption: Fluorescence activation pathway of the Chili-DMHBO+ complex.

Conclusion
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The DMHBO+ Chili aptamer system provides a versatile platform for RNA-based research and

applications. The detailed guidelines and protocols in these application notes offer a solid

foundation for the successful design and implementation of Chili aptamer expression

constructs. By carefully selecting the appropriate expression system and optimizing the

construct design, researchers can effectively harness the power of this fluorogenic RNA

aptamer for a wide range of studies in molecular biology, synthetic biology, and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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